molecular formula C6H14ClNO2 B2856201 (S)-Methyl 3-aminopentanoate hydrochloride CAS No. 1236525-13-5

(S)-Methyl 3-aminopentanoate hydrochloride

Cat. No.: B2856201
CAS No.: 1236525-13-5
M. Wt: 167.63
InChI Key: QETMSSQMNUFHHA-JEDNCBNOSA-N
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Description

(S)-Methyl 3-aminopentanoate hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol. It is a hydrochloride salt derived from (S)-3-aminopentanoic acid, and it is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

(S)-Methyl 3-aminopentanoate hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form (S)-3-aminopentanoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: (S)-3-aminopentanoic acid

  • Reduction: (S)-3-aminopentane

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 3-aminopentanoate hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(S)-Methyl 3-aminopentanoate hydrochloride: is similar to other amino acid derivatives and esters. Some similar compounds include:

  • (R)-Methyl 3-aminopentanoate hydrochloride: The enantiomer of the compound, which may have different biological activity.

  • Methyl 3-aminopentanoate: The free acid form without the hydrochloride salt.

  • Other amino acid esters: Similar compounds with different amino acid side chains.

Uniqueness: The presence of the chiral center in This compound gives it distinct properties compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

methyl (3S)-3-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMSSQMNUFHHA-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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